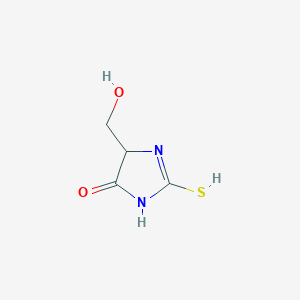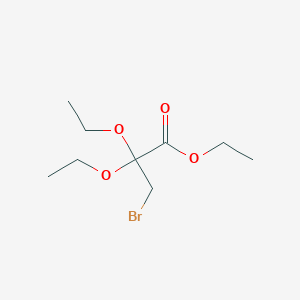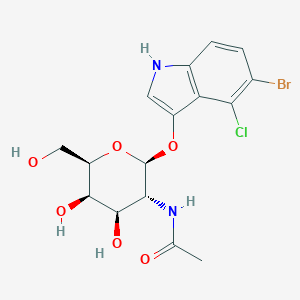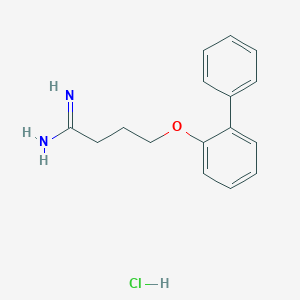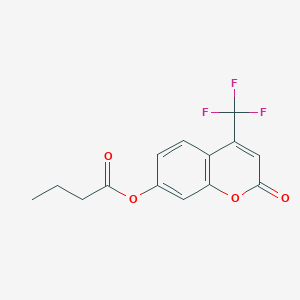
4-(Trifluoromethyl)umbelliferyl butyrate
Overview
Description
4-(Trifluoromethyl)umbelliferyl butyrate is a fluorogenic substrate commonly used in biochemical assays. It is known for its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it valuable in various research applications. The compound has the molecular formula C14H11F3O4 and a molecular weight of 300.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)umbelliferyl butyrate typically involves the esterification of 4-(Trifluoromethyl)umbelliferone with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)umbelliferyl butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. These enzymes cleave the ester bond, resulting in the release of 4-(Trifluoromethyl)umbelliferone and butyric acid .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in a buffered aqueous solution.
Reaction Conditions: Typically carried out at a pH of 8.0 and a temperature of 37°C.
Major Products
The major products formed from the hydrolysis of this compound are 4-(Trifluoromethyl)umbelliferone and butyric acid .
Scientific Research Applications
4-(Trifluoromethyl)umbelliferyl butyrate is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate in assays to measure esterase and lipase activity.
Drug Discovery: Employed in high-throughput screening to identify potential inhibitors of esterases and lipases.
Medical Diagnostics: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industrial Applications: Applied in the development of biosensors for detecting specific enzymes in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)umbelliferyl butyrate involves its hydrolysis by esterases or lipases. Upon enzymatic cleavage, the compound releases 4-(Trifluoromethyl)umbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of esterases and lipases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl butyrate
- 7-Methoxy-4-(Trifluoromethyl)coumarin
- 4-Methylumbelliferyl propionate
- 7-Ethoxy-4-(Trifluoromethyl)coumarin
Uniqueness
4-(Trifluoromethyl)umbelliferyl butyrate is unique due to its trifluoromethyl group, which enhances its fluorogenic properties compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4/c1-2-3-12(18)20-8-4-5-9-10(14(15,16)17)7-13(19)21-11(9)6-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOAEWNUCWIZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350924 | |
| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141573-64-0 | |
| Record name | 4-(Trifluoromethyl)umbelliferyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


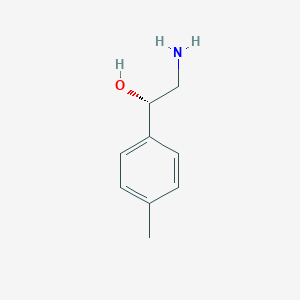

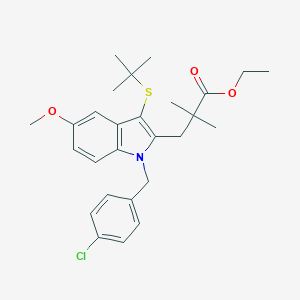

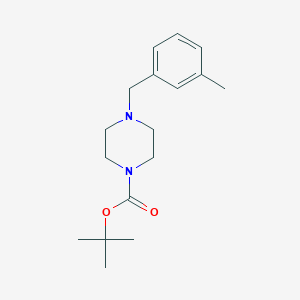
![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
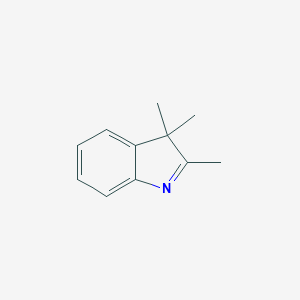
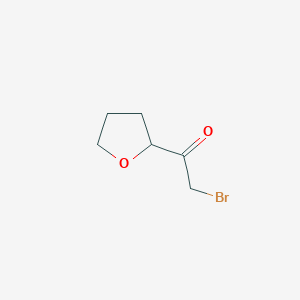
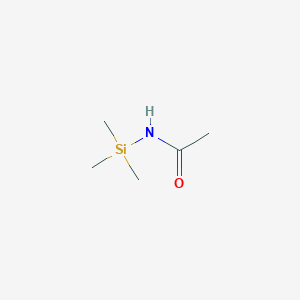
![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
